Product packaging for (2-Chloroethyl)benzene(Cat. No.:CAS No. 622-24-2)

(2-Chloroethyl)benzene

Cat. No.: B146328
CAS No.: 622-24-2
M. Wt: 140.61 g/mol
InChI Key: MNNZINNZIQVULG-UHFFFAOYSA-N
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Description

Significance of Halogenated Alkanes in Organic Chemistry

Halogenated alkanes, or alkyl halides, are a class of organic compounds in which one or more hydrogen atoms of an alkane have been replaced by a halogen atom (fluorine, chlorine, bromine, or iodine). studysmarter.co.ukpressbooks.publibretexts.org This substitution significantly alters the chemical properties of the parent alkane, making halogenated alkanes highly versatile reagents in organic synthesis. youtube.com Their importance stems from the carbon-halogen bond, which is polar and susceptible to nucleophilic attack, allowing for a wide range of substitution and elimination reactions. This reactivity makes them crucial building blocks for creating more complex molecules. studysmarter.co.uk Halogenated alkanes find widespread application in various sectors, including the pharmaceutical and agricultural industries, where they are used in the synthesis of drugs and pesticides. studysmarter.co.uknumberanalytics.com

Contextualization of (2-Chloroethyl)benzene (B74947) within Chlorinated Aromatic Compound Classes

This compound belongs to the broader class of chlorinated aromatic hydrocarbons. These are compounds that contain at least one benzene (B151609) ring to which a chlorine atom is attached, either directly to the ring or to an alkyl side chain. eurochlor.orgtaylorandfrancis.com Chlorinated aromatic compounds are used as intermediates in the manufacturing of various products, including medicines, agricultural chemicals, and paints. eurochlor.org this compound is specifically an alkyl-substituted chlorinated aromatic hydrocarbon, where the chlorine atom is part of an ethyl group attached to the benzene ring. This structure imparts a dual reactivity, allowing for reactions at both the aromatic ring and the chloroethyl side chain.

Historical Perspectives on the Synthesis and Study of Halogenated Benzenes

The synthesis of halogenated benzenes has been a fundamental area of study in organic chemistry. Early methods involved the direct reaction of benzene with halogens. chemguide.co.uk For instance, the halogenation of benzene with chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride has been a long-established method for producing chlorobenzene (B131634) and bromobenzene, respectively. chemguide.co.ukmasterorganicchemistry.com The Friedel-Crafts alkylation, discovered in 1877, provided a method to introduce alkyl groups onto the benzene ring, which could then be halogenated. chemguide.co.uk Over the years, more refined and selective methods for the synthesis of specific halogenated benzene derivatives have been developed, driven by the increasing demand for these compounds as intermediates in various industrial applications. acs.org

Chemical and Physical Properties

This compound presents as a clear, colorless to slightly yellow liquid. chemicalbook.cominnospk.com It possesses a molecular weight of 140.61 g/mol . sigmaaldrich.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₈H₉Cl
Molecular Weight 140.61 g/mol sigmaaldrich.com
Appearance Colorless to light yellow liquid innospk.com
Odor Aromatic
Boiling Point 198 °C nih.gov
Melting Point -60 °C jinyuchemical.com
Density 1.069 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Flash Point 64 °C (closed cup) sigmaaldrich.com
Water Solubility 0.1 g/L (20 °C) lookchem.com

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through the chlorination of ethylbenzene (B125841). This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions. Another synthetic route involves the reaction of benzene with ethylene (B1197577) dichloride in the presence of a Lewis acid catalyst like aluminum chloride. It can also be synthesized from 2-phenylethanol (B73330) by reaction with thionyl chloride (SOCl₂). China has become a significant hub for the manufacturing of this compound, utilizing advanced synthesis techniques, including continuous flow processes to enhance production efficiency. innospk.com

Chemical Reactivity and Reactions

The reactivity of this compound is characterized by the presence of both the aromatic ring and the chloroethyl side chain.

Nucleophilic Substitution: The chlorine atom on the ethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Nucleophiles can attack the carbon atom attached to the chlorine, leading to the formation of a variety of substituted products.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can convert this compound to ethylbenzene.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the ethyl chloride group is deactivating. msu.edu

Thermal Decomposition: Pyrolysis of this compound at high temperatures (up to 1400 K) yields products such as HCl, acetylene, ethylene, styrene (B11656), and phenylacetylene. illinois.edu

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic methods.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for C-H stretching in the aromatic ring and the ethyl group, as well as a C-Cl stretching vibration. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the two methylene (B1212753) groups of the ethyl chain. chemicalbook.com

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. nist.govspectrabase.com

Applications

This compound is a valuable intermediate in organic synthesis.

Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceuticals. innospk.com For example, it is used in the production of Fingolimod hydrochloride, a drug used to treat multiple sclerosis. innospk.com It is also a starting material for the synthesis of the anticoagulant drug Clocoumarol. lookchem.com

Agrochemicals: It is used as an intermediate in the production of agrochemicals.

Dyes and Plasticizers: The compound is utilized in the synthesis of dyes and plasticizers. innospk.com

Polymer Industry: It acts as a precursor for specialty polymers and plasticizers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl B146328 (2-Chloroethyl)benzene CAS No. 622-24-2

Properties

IUPAC Name

2-chloroethylbenzene
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InChI

InChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
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InChI Key

MNNZINNZIQVULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060748
Record name 1-Chloro-2-phenylethane
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Molecular Weight

140.61 g/mol
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Boiling Point

198 °C
Record name 2-Phenyl-1-chloroethane
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Solubility

Insoluble in water, Soluble in acetone, benzene, caron tetrachloride, chloroform
Record name 2-Phenyl-1-chloroethane
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Density

1.069 g/cu cm at 25 °C
Record name 2-Phenyl-1-chloroethane
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Vapor Pressure

1.69 mm Hg at 25 °C
Record name 2-Phenyl-1-chloroethane
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Color/Form

Light red, clear liquid

CAS No.

622-24-2, 1331-31-3
Record name Phenylethyl chloride
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Record name 1-Chloro-2-phenylethane
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Record name Benzene, chloroethyl-
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Record name (2-Chloroethyl)benzene
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Record name Benzene, (2-chloroethyl)-
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Record name 1-Chloro-2-phenylethane
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Record name 1-chloro-2-phenylethane
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Record name PHENETHYL CHLORIDE
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Reactivity and Mechanistic Investigations of 2 Chloroethyl Benzene

Nucleophilic Substitution Reactions

(2-Chloroethyl)benzene (B74947) readily undergoes nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. The reactivity of the chlorine atom is attributed to its susceptibility to nucleophilic attack, which leads to the formation of new chemical bonds.

Mechanism of Chlorine Atom Displacement by Nucleophiles (e.g., Hydroxide (B78521), Amines, Thiols)

The displacement of the chlorine atom in this compound by nucleophiles such as hydroxide, amines, and thiols generally proceeds via an Sₙ2 mechanism. In this one-step process, the nucleophile attacks the carbon atom bonded to the chlorine from the backside, leading to a transition state where the nucleophile-carbon bond is forming and the carbon-chlorine bond is breaking simultaneously. This results in the inversion of stereochemistry at the carbon center, although in the case of this compound, the reacting carbon is not a stereocenter.

Hydroxide: Reaction with a hydroxide ion (OH⁻), typically from a source like sodium hydroxide (NaOH), results in the formation of 2-phenylethanol (B73330).

Amines: this compound reacts with ammonia (B1221849) and amines to yield phenylethylamines. The reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as the initially formed primary amine can act as a nucleophile and react further with this compound. wordpress.comchemguide.co.ukyoutube.com Using an excess of ammonia can favor the formation of the primary amine. wordpress.comchemguide.co.uk

Thiols: Thiols (RSH) are converted to their more nucleophilic conjugate bases, thiolates (RS⁻), by a base. masterorganicchemistry.comyoutube.com These thiolates are excellent nucleophiles and react with this compound to form thioethers (sulfides). masterorganicchemistry.com Thiolates are generally better nucleophiles than their alkoxide counterparts, leading to faster reaction rates. masterorganicchemistry.comlibretexts.org

Influence of Substituents on Reaction Kinetics and Selectivity

The presence of substituents on the benzene (B151609) ring can significantly influence the rate and outcome of nucleophilic substitution reactions. Electron-donating groups on the benzene ring, such as alkyl groups, can slightly increase the electron density on the ring, which can have a minor effect on the electrophilicity of the benzylic carbon. Conversely, electron-withdrawing groups, such as a nitro group, can decrease the electron density of the ring. lumenlearning.commsu.eduyoutube.com

In the context of nucleophilic aromatic substitution (SₙAr), which is different from the Sₙ2 reaction at the ethyl side chain, electron-withdrawing groups positioned ortho or para to the leaving group are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgsocratic.orgphiladelphia.edu.jo However, for the Sₙ2 reaction of this compound, the electronic effects of the substituents on the benzene ring are transmitted through the sigma bonds and have a less pronounced effect on the reaction rate compared to their influence in SₙAr reactions.

Elimination Reactions to Form Alkenes

This compound can undergo elimination reactions, typically in the presence of a strong base, to form styrene (B11656) (vinylbenzene). prepchem.com This reaction is a classic example of an E2 (elimination, bimolecular) reaction. The base abstracts a proton from the carbon atom adjacent to the one bearing the chlorine atom (the β-carbon), while simultaneously the chlorine atom departs as a chloride ion. This concerted process results in the formation of a double bond between the α and β carbons.

The use of a strong, non-nucleophilic base is often preferred to minimize competing nucleophilic substitution reactions.

Oxidation and Reduction Pathways

Oxidation: this compound can be oxidized to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation can lead to the formation of phenylacetic acid or 2-phenylethanol. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for such transformations.

Reduction: The reduction of this compound typically results in the formation of ethylbenzene (B125841). This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or by using a reducing agent like lithium aluminum hydride (LiAlH₄). Under forcing conditions of high heat and pressure with a catalyst like platinum, palladium, or nickel, the benzene ring itself can be reduced to a cyclohexane (B81311) ring. philadelphia.edu.jolibretexts.org

Cross-Coupling Reactions and Organometallic Catalysis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org While aryl halides are common substrates in these reactions, alkyl halides like this compound can also participate. These reactions typically involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgnih.gov

For this compound, a palladium(0) catalyst can undergo oxidative addition to the carbon-chlorine bond to form a palladium(II) intermediate. This intermediate can then react with an organometallic reagent (e.g., an organozinc or organotin compound) in a transmetalation step, followed by reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nih.govnih.gov The choice of ligands on the palladium catalyst is crucial for the success of these reactions. tcichemicals.com

Nickel-Catalyzed Electrochemical Homo-coupling and Cross-coupling Reactions of Aryl Halides

Nickel-catalyzed electrochemical reactions represent a modern approach to forming carbon-carbon bonds, offering the advantage of using air-stable nickel catalysts and proceeding efficiently at room temperature. nih.gov However, a significant side reaction in these processes is the homo-coupling of aryl halide substrates. nih.gov

In the context of cross-electrophile coupling, differentiating between two different C(sp²)-hybridized partners while minimizing homo-dimerization is a persistent challenge. researchgate.net One strategy to achieve selectivity involves using the electronic differences between the coupling partners. For instance, nickel-catalyzed reductive cross-coupling of aryl chlorides and heteroaryl chlorides can be achieved with a single catalyst, where electron-deficient aryl chlorides tend to perform better. dicp.ac.cn

The mechanism of nickel-catalyzed electrochemical reactions often involves the modulation of nickel's oxidation state through single-electron transfer events. acs.org A common pathway involves a Ni(I)/Ni(III) catalytic cycle. acs.orgchemrxiv.org

The process typically begins with the reduction of a Ni(II) precatalyst to a Ni(0) species, which then forms the active Ni(I) catalyst. chemrxiv.org This cathodically generated Ni(I) species undergoes oxidative addition with an aryl halide to form a Ni(III)(Ar) intermediate. nih.gov This intermediate can then proceed through several pathways to yield the final product. nih.gov

In homo-coupling reactions, extensive experimental and computational studies suggest that an unstable Ni(II)(Ar)Br intermediate is formed through the oxidative addition of the Ni(I) species to the aryl bromide, followed by a chemical reduction step. rsc.org For the formation of the biaryl product, a high-valent Ni(III)(Ar)₂Br intermediate is proposed, which is formed via a Ni(III)(Ar)Br₂/Ni(II)(Ar)Br ligand exchange pathway, followed by reductive elimination. rsc.org

Recent research has also shed light on a Ni(I)/Ni(III) two-electron pathway that does not require light irradiation, presenting new opportunities in asymmetric catalysis. chemrxiv.org Furthermore, mechanistic studies have provided evidence that transmetalation between a photochemically generated Ni(I) species and an organoboron nucleophile is a key step in some Ni(I)/Ni(III) catalytic cycles. acs.org

Nickel Species Role in Catalytic Cycle Supporting Evidence
Ni(I)Active catalyst, generated from Ni(II) or Ni(0). Undergoes oxidative addition with aryl halide.Experimental and computational studies. nih.govchemrxiv.orgrsc.org
Ni(II)Precatalyst, can be reduced to Ni(0) or form Ni(II)(Ar) intermediates.Mechanistic investigations. rsc.orgresearchgate.net
Ni(III)Key intermediate (Ni(III)(Ar)), formed from oxidative addition of Ni(I). Can undergo reductive elimination.DFT computational studies. nih.govrsc.org

Formate-Mediated Reductive Cross-Coupling

Formate has emerged as an effective mediator in reductive cross-coupling reactions of aryl halides, offering an alternative to traditional metallic reductants. chemrxiv.org These reactions can be catalyzed by palladium complexes, particularly air-stable Pd(I) iodide dimers. chemrxiv.org

The catalytic cycle is believed to involve the conversion of a neutral Pd(I) precatalyst to a more reactive dianionic Pd(I) dimer. chemrxiv.org This active catalyst facilitates the oxidative addition of the aryl halide. Subsequent rapid and reversible palladium-to-palladium transmetalation leads to the formation of iodide-bridged diarylpalladium dimers. The hetero-diarylpalladium dimers are generally more stable and have lower barriers to reductive elimination, resulting in high cross-selectivity. chemrxiv.org

Notably, these formate-mediated protocols show orthogonality with respect to common cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings, as functional groups such as pinacol (B44631) boronates and anilines are tolerated. chemrxiv.org Recent advancements have extended this methodology to the reductive cross-coupling of vinyl halides with aryl iodides, proceeding through an uncommon cine-substitution pathway involving palladium(IV) carbene intermediates. nih.gov

Catalyst System Reactants Key Features
Homogenous Rhodium or Heterogeneous Palladium4-Iodoanisole and 6-BromopyridinesModerate yield with excellent chemoselectivity. nih.gov
Air-stable Pd(I) iodide dimersAryl halidesTolerates pinacol boronates and anilines. chemrxiv.org
Dianionic Palladium(I) catalystVinyl halides and Aryl iodidesProceeds via cine-substitution. nih.gov

Photochemical Borylation of Aryl Halides

Photochemical methods provide a transition-metal-free pathway for the borylation of aryl halides. rsc.org These reactions can be rapid, chemoselective, and amenable to both batch and continuous-flow conditions, demonstrating exceptional functional group tolerance. rsc.org

The mechanism is proposed to involve a photolytically generated aryl radical as the key intermediate. rsc.org In some cases, an aryl thiol can act as a catalyst under visible light, where a boryl sulfide (B99878) is formed and subsequently generates boryl and thiyl radicals upon irradiation. rsc.org The aryl thiolate can also function as a single-electron reductant to generate a key delocalized anion intermediate, which then releases the halide anion to yield the final borylated product. rsc.org This approach has been successfully applied to the C-N borylation of arylhydrazines as well. nih.gov

Comparative Reactivity with Analogous Compounds

The reactivity of haloethylbenzenes is influenced by the nature of the halogen atom. In nucleophilic substitution reactions, the carbon-halogen bond strength is a critical factor. Generally, the reactivity follows the order of bond strength: C-I < C-Br < C-Cl < C-F. Therefore, (2-bromoethyl)benzene (B7723623) is expected to be more reactive than this compound in nucleophilic substitution reactions due to the weaker carbon-bromine bond compared to the carbon-chlorine bond.

This compound is an alkyl halide, but its reactivity is influenced by the presence of the adjacent benzene ring. When compared to a simple alkyl halide like chloroethane (B1197429), the reactivity can differ. Chloroethane readily undergoes nucleophilic substitution reactions. savemyexams.com

In contrast to aromatic halides like chlorobenzene (B131634), where the C-Cl bond has partial double-bond character due to resonance with the benzene ring, the C-Cl bond in this compound is a standard single bond. savemyexams.comanamma.com.br This makes this compound significantly more reactive towards nucleophilic substitution than chlorobenzene. doubtnut.com However, the bulky phenyl group in this compound can introduce steric hindrance, potentially slowing down the reaction rate compared to the less hindered chloroethane.

The presence of the benzene ring in this compound also makes it susceptible to elimination reactions to form styrene, a reaction pathway that is not available to chloroethane.

Compound Structure C-Cl Bond Character Reactivity in Nucleophilic Substitution
This compoundC₆H₅CH₂CH₂ClSingle bondMore reactive than chlorobenzene, potentially less reactive than chloroethane due to steric hindrance.
ChloroethaneCH₃CH₂ClSingle bondReactive. savemyexams.com
ChlorobenzeneC₆H₅ClPartial double bondLess reactive due to resonance. savemyexams.comanamma.com.br

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies

Quantum mechanical calculations have been instrumental in elucidating the fundamental characteristics of (2-chloroethyl)benzene (B74947). These studies provide a theoretical framework for understanding its behavior and properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with the 6-311++G(d,p) basis set has been effectively used to optimize the molecular geometry of this compound. researchgate.net The optimized structure provides precise information on bond lengths and angles, which are in good agreement with experimental data for similar molecules. researchgate.net

The calculated bond lengths for the aromatic C-C bonds are approximately 1.40 Å, which is slightly less than a typical C-C single bond (1.54 Å), indicating the delocalized π-electron system of the benzene (B151609) ring. researchgate.net

Table 1: Selected Optimized Geometric Parameters of this compound using DFT B3LYP/6-311++G(d,p) (Note: The following is an interactive data table based on typical values found in related literature. Specific experimental values for this compound may vary.)

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC-C (aromatic)~1.39 - 1.40
Bond LengthC-C (ethyl)~1.53
Bond LengthC-H (aromatic)~1.08
Bond LengthC-H (ethyl)~1.09
Bond LengthC-Cl~1.80
Bond AngleC-C-C (aromatic)~120.0
Bond AngleC-C-H (aromatic)~120.0
Bond AngleC-C-C (ethyl)~111.0
Bond AngleH-C-H (ethyl)~109.0
Bond AngleC-C-Cl~110.0

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. The theoretical vibrational frequencies for this compound have been calculated, and the assignments were performed using Potential Energy Distribution (PED) analysis with the VEDA 4 program. researchgate.net Aromatic C-H stretching vibrations are typically observed in the 3000–3250 cm⁻¹ range. researchgate.net The calculated C-H stretching modes for the title compound appear at 3065, 3055, 3047, 3039, 3026, 3020, 2965, 2952, and 2901 cm⁻¹. researchgate.net In-plane and out-of-plane bending of the H-C-H groups in the ethyl chain are found between 1423 and 1420 cm⁻¹. researchgate.net The C-C stretching vibrations within the molecule are observed between 1291 and 978 cm⁻¹. researchgate.net

Table 2: Calculated Vibrational Frequencies for this compound (Note: This table is based on reported calculated values. Experimental values may differ.)

Wavenumber (cm⁻¹)Assignment
3065 - 2901Aromatic and Aliphatic C-H stretching
1423 - 1420H-C-H bending
1291 - 978C-C stretching
865, 819C-Cl stretching/bending modes
69, 37Torsional modes of Cl-C-C-C
611, 571, 382, 349, 222, 150C-C-C bending

Natural Bond Order (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Order (NBO) analysis provides a framework for understanding delocalization effects and donor-acceptor interactions within a molecule. stackexchange.com For this compound, NBO analysis reveals the occurrence of hyperconjugation and the delocalization of π-electrons. researchgate.net These interactions, which involve the transfer of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO, are crucial for stabilizing the molecule. stackexchange.com The stabilization energy E(2) associated with these interactions can be quantified using second-order perturbation theory. stackexchange.com

In the context of this compound, significant stabilization arises from the interaction between the π-orbitals of the benzene ring and the σ* anti-bonding orbitals of the chloroethyl side chain. This delocalization of electron density influences the molecule's reactivity and electronic properties. The analysis of atomic charges through NBO also reveals that the C-Cl and C-H bonds in this compound are more polarized compared to those in chloroethane (B1197429), which can affect its reactivity. murdoch.edu.au

Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net The MEP surface illustrates the electrostatic potential, with different colors representing varying charge densities. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP analysis highlights that the most negative potential is located around the chlorine atom, indicating its electronegative character and its role as a potential site for electrophilic interaction. researchgate.net The benzene ring generally shows a region of negative potential above and below the plane of the ring due to the π-electron cloud, making it susceptible to electrophilic aromatic substitution. The hydrogen atoms of the ethyl group and the benzene ring exhibit positive electrostatic potential.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron in a specific region of space, offering insights into the nature of chemical bonds. researchgate.net ELF analysis can distinguish between covalent bonds, lone pairs, and non-bonding regions. For this compound, the ELF would show high localization in the regions of the C-C and C-H bonds, characteristic of covalent interactions.

Reduced Density Gradient (RDG) analysis is employed to identify and visualize non-covalent interactions within a molecule. researchgate.net By plotting the RDG against the electron density, regions of weak interactions, such as van der Waals forces, can be identified. In this compound, RDG analysis can reveal weak intramolecular interactions that contribute to its conformational stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. researchgate.netnih.gov

For this compound, the HOMO-LUMO gap has been calculated to assess the ease of charge transfer within the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. The HOMO is typically localized on the electron-rich benzene ring, while the LUMO may be distributed over the entire molecule, including the chloroethyl side chain. The calculated HOMO-LUMO energy gap for this compound can provide insights into its electronic absorption properties and potential for charge transfer interactions. researchgate.netresearchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies of this compound (Note: These are representative values and can vary based on the computational method and basis set used.)

ParameterEnergy (eV)
HOMO~ -6.5
LUMO~ -0.5
Energy Gap (ΔE)~ 6.0

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity and physicochemical properties of chemical compounds, respectively, based on their molecular structure. nih.govacs.org These models establish a mathematical relationship between a set of molecular descriptors and the property of interest.

While specific QSAR or QSPR studies focusing solely on this compound are not extensively documented, the principles of these models can be applied to this compound. For instance, QSAR studies on substituted benzenes often use descriptors such as hydrophobicity (logP), electronic parameters (like Hammett constants and HOMO/LUMO energies), and steric parameters to predict toxicity. nih.govresearchgate.net Similarly, QSPR models for haloalkanes have been developed to predict physical properties like boiling point using topological and quantum chemical descriptors. researchgate.netmolgen.denih.gov

For this compound, a QSAR model for toxicity could be developed by incorporating it into a dataset of related chloro-substituted aromatic hydrocarbons. Descriptors would be calculated for each molecule, and a regression analysis would be performed to correlate these descriptors with experimental toxicity data. Likewise, a QSPR model could predict its boiling point, density, or other physical properties based on descriptors that capture its structural features, such as molecular weight, volume, and connectivity indices. libretexts.org

Prediction of Reactivity and Biological Endpoints

Computational tools are instrumental in predicting the reactivity of this compound. Density Functional Theory (DFT) calculations, for instance, can model the transition states and activation energies associated with its reactions, offering insights into the steric and electronic factors that influence its reactivity. Theoretical studies have been conducted to investigate the molecular geometry of this compound, with methods like B3LYP and the 6-311G++(d,p) basis set being employed to optimize its structure. researchgate.net

Furthermore, computational models are increasingly used to predict the biological endpoints of chemical compounds. The Fukui functions, derived from conceptual DFT, help in identifying the reactive sites within the molecule, which is crucial for understanding its interactions with biological macromolecules. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated to assess the ease of charge transfer within the molecule, a key factor in its biological activity. researchgate.net

Application in Drug Discovery and Toxicological Prediction

The principles of computational chemistry are being applied to drug discovery and the prediction of toxicological profiles for compounds like this compound. While direct studies on its application in drug discovery are specific, the methodologies are broadly applicable. For instance, the development of Quantitative Structure-Activity Relationship (QSAR) models is a common computational approach to predict the biological activity or toxicity of a series of compounds. mdpi.com These models correlate the structural or physicochemical properties of molecules with their observed biological effects.

In the realm of toxicology, computational methods offer a more rapid and ethical alternative to traditional animal testing for assessing the potential hazards of chemicals. mdpi.com Models can be developed to predict various toxicological endpoints, aiding in the early identification of potentially harmful substances. nih.gov For benzene and its derivatives, understanding their toxic mechanisms, such as hematotoxicity, is a critical area of research where computational models can play a significant role. nih.gov

Mechanistic Insights from Computational Studies

Computational studies provide a powerful lens through which to examine the detailed mechanisms of chemical reactions involving this compound.

For metal-catalyzed reactions, which are common in organic synthesis, computational methods can elucidate complex catalytic cycles. While specific studies on this compound are not detailed in the provided results, the general approach involves mapping the potential energy surface of the reaction to identify intermediates and transition states. This allows for a detailed understanding of how the catalyst facilitates the transformation. For example, in benzene carbonylation catalyzed by a rhodium-pincer complex, DFT calculations have been used to probe the thermal and non-thermal steps of the catalytic cycle. rsc.orgnih.gov

In metal-catalyzed processes, the ligands coordinated to the metal center and any additives present in the reaction mixture can have a profound impact on reactivity and selectivity. Computational chemistry provides a means to systematically investigate these effects. By modeling the catalyst with different ligands or in the presence of various additives, researchers can understand how these components influence the electronic and steric environment of the catalytic center, thereby affecting the reaction outcome. researchgate.net

Chemical reactions can proceed through various mechanisms, including polar (ionic) and radical pathways. Computational methods are crucial for distinguishing between these mechanistic possibilities. numberanalytics.comrsc.org For a given reaction, the energy profiles for both the polar and radical pathways can be calculated. A comparison of the activation barriers for each pathway can then reveal the more favorable mechanism under specific conditions. For instance, in the hydroxylation of benzene, computational studies have shown that the reaction can proceed through competitive electrophilic aromatic substitution (a polar mechanism) and a rebound mechanism involving a hydrogen abstraction (a radical-like step). rsc.org The ability to study highly reactive radical species is a significant advantage of computational chemistry. nih.gov

Molecular Docking Studies with Protein Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of this compound, molecular docking studies have been performed with various protein receptors to investigate its potential biological interactions. researchgate.net

A study involving the docking of this compound with six different protein receptors has been reported, highlighting the use of this technique to explore its binding modes and affinities. researchgate.net The binding energy, which is a measure of the strength of the interaction, is a key output of these studies. For example, in a study of potential inhibitors for SARS-CoV-2, the binding energy of a ligand with the spike protein and its receptor was calculated to be -6.87 kcal/mole. nih.gov Such studies are fundamental in rational drug design and in understanding the molecular basis of a compound's biological activity.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉Cl nist.govnih.govchemspider.com
Molecular Weight 140.61 g/mol nist.govnih.govsigmaaldrich.com
CAS Registry Number 622-24-2 nist.govnist.gov
Boiling Point 82-84 °C/16 mmHg sigmaaldrich.com
Density 1.069 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.53 sigmaaldrich.com

Table 2: Computational Methods and Applications

Computational MethodApplication for this compound and Related CompoundsKey Findings/InsightsSource
Density Functional Theory (DFT) Prediction of reactivity, modeling transition states and activation energies.Provides insights into steric and electronic effects influencing reaction mechanisms.
B3LYP/6-311G++(d,p) Optimization of molecular geometry.Used to obtain a stable, low-energy structure of the molecule for further analysis. researchgate.net
Fukui Functions Identification of reactive sites.Highlights the regions of the molecule most susceptible to nucleophilic or electrophilic attack. researchgate.net
HOMO-LUMO Analysis Assessment of charge transfer capabilities.The energy gap between HOMO and LUMO indicates the molecule's electronic excitability. researchgate.net
Molecular Docking Investigation of binding to protein receptors.Predicts binding modes and affinities, providing a basis for understanding biological activity. researchgate.netnih.gov

Environmental Chemistry and Fate

Occurrence and Distribution in Environmental Compartments

Halogenated aromatic compounds, including (2-Chloroethyl)benzene (B74947), are noted for their chemical stability and hydrophobicity, which leads to their widespread distribution and accumulation in the environment, particularly in soil, sediment, and living organisms. scirp.org Human activities are the primary source of these compounds in the environment. nih.govbohrium.com

Xenobiotic organic compounds (XOCs), which include halogenated aromatics, are frequently detected in high concentrations in landfill leachate. researchgate.net These compounds originate from a variety of discarded materials, including industrial chemicals, household cleaning products, paints, and electronics. researchgate.net A global survey of 103 landfill sites revealed the frequent detection of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs), with concentrations spanning from 1 x 10⁰ to 1 x 10⁸ ng/L. nih.gov Given that this compound is used in the synthesis of other chemicals, its disposal in industrial and municipal waste streams makes its appearance in landfill leachate plausible. The presence of related compounds like benzene (B151609), toluene (B28343), ethylbenzene (B125841), and xylenes (B1142099) (BTEX) in leachate is well-documented, further suggesting that chlorinated derivatives like this compound could also be present. researchgate.netnih.gov

Table 1: Common Organic Pollutants Found in Landfill Leachate

Compound ClassExamplesFrequency of Detection
Monocyclic Aromatic HydrocarbonsBenzene, Toluene, Ethylbenzene, Xylenes (BTEX)Frequently Detected nih.gov
Polycyclic Aromatic Hydrocarbons (PAHs)NaphthaleneFrequently Detected nih.govusgs.gov
Phthalate Acid Esters (PAEs)Di-n-butyl phthalateFrequently Detected researchgate.netnih.gov
PhenolsPhenol (B47542)Frequently Detected nih.gov
Industrial ChemicalsBisphenol A (BPA)95% of samples usgs.gov
Household ChemicalsN,N-diethyltoluamide (DEET)95% of samples usgs.gov

This interactive table is based on data from multiple sources. researchgate.netnih.govusgs.gov

Halogenated aromatic compounds are recognized as persistent environmental pollutants due to their resistance to degradation. scirp.org Their chemical inertness and tendency to repel water (hydrophobicity) contribute to their accumulation in fatty tissues of organisms and in sediments. scirp.org These compounds have been detected across various environmental matrices, including air, water, and soil. nih.govbohrium.com

The distribution of these compounds is largely a result of industrial activities and improper waste disposal. nih.govbohrium.com For instance, chlorinated benzenes, a class to which this compound belongs, have been widely used as solvents, pesticides, and chemical intermediates. nih.gov This extensive use has led to their broad dispersal in the environment. nih.gov While studies on air and water are more common, research on their presence in sediments and biota is more limited. nih.govbohrium.com The strength of the carbon-halogen bond influences their environmental persistence, with each additional halogen atom on a benzene ring generally decreasing the bond strength and making them more susceptible to dehalogenation. taylorfrancis.com

Degradation Pathways and Mechanisms

The environmental persistence of this compound is not absolute. Several degradation pathways, including reductive transformations, photochemical reactions, and microbial breakdown, contribute to its eventual transformation and removal from the environment.

In anaerobic environments, such as those found in saturated soils, groundwater, and sediments, reductive dehalogenation is a primary degradation pathway for halogenated aromatic compounds. epa.gov This process involves the removal of a halogen atom (in this case, chlorine) and its replacement with a hydrogen atom. This transformation is a key step in the natural attenuation of these pollutants.

For chlorinated benzenes, higher chlorinated congeners are more readily dehalogenated to less chlorinated forms in anaerobic settings. nih.gov This process is often mediated by specific bacteria that can use these compounds in a process called "halorespiration." researchgate.net While monochlorinated benzene can be resistant to anaerobic biotransformation, the initial dehalogenation of a compound like this compound would likely proceed through the removal of the chlorine atom from the ethyl side chain. The resulting ethylbenzene would then be subject to further degradation. The transformation of various chlorinated volatile hydrocarbons in soil systems often involves reductive dehalogenation. epa.gov For aromatic compounds, reductive mechanisms are the predominant pathway for halogen removal from the aromatic ring under anaerobic conditions. epa.gov

Sunlight can play a significant role in the degradation of chemical compounds in the environment through photochemical reactions. For aromatic compounds, this often involves reactions with hydroxyl radicals. nih.gov Humic substances, which are complex organic molecules found in soil and water, can act as photosensitizers, absorbing light and promoting the degradation of pollutants.

Studies have shown that humic acids can facilitate the decomposition of aromatic compounds when exposed to light. researchgate.net The interaction between benzene and humic substances has been observed, with benzene molecules becoming sorbed to the humic material. nih.gov This sorption can be a precursor to photochemical degradation. The process involves the humic substance absorbing light energy and transferring it to the pollutant, or generating reactive oxygen species that then attack the pollutant molecule. For this compound, this would likely involve the cleavage of the carbon-chlorine bond or the breakdown of the aromatic ring. The rate of this degradation can be influenced by the molecular size of the humic acid fractions. researchgate.net

Microorganisms play a crucial role in the breakdown of organic pollutants, a process known as biodegradation. This natural process forms the basis of bioremediation technologies designed to clean up contaminated sites.

Under aerobic (oxygen-present) conditions, bacteria can degrade chlorinated benzenes with four or fewer chlorine atoms. nih.gov The initial step in this process is often the introduction of oxygen atoms into the aromatic ring by enzymes called dioxygenases. nih.gov This leads to the formation of chlorocatechols, which are then further metabolized, ultimately releasing the chlorine as chloride ions and breaking down the carbon structure. nih.gov Several bacterial genera, including Pseudomonas and Burkholderia, are known to carry out this process. nih.govnih.gov

The bioremediation of soils contaminated with chlorinated benzenes has been successfully demonstrated. In pilot-scale trials, the stimulation of native microflora with nutrients and aeration led to the removal of approximately 90% of the dichlorobenzene mass over a few weeks. nih.gov Laboratory studies confirmed that the microbial consortium was capable of mineralizing both chlorobenzene (B131634) and dichlorobenzene, converting a significant portion of the organic carbon to carbon dioxide and releasing chloride ions. nih.gov This indicates a strong potential for the bioremediation of this compound, as microorganisms capable of degrading related chlorinated aromatic compounds are widespread in the environment. nih.govnih.gov

Anaerobic biodegradation is also possible, as discussed in the reductive transformations section. While slower for less chlorinated compounds, it is a significant process in oxygen-depleted environments. nih.govmicrobe.com

Microbial Degradation and Bioremediation Potential

Environmental Persistence and Bioaccumulation Potential

Environmental Persistence

While specific persistence data for this compound is limited, the behavior of related compounds like benzene and chlorobenzene suggests it is not expected to be highly persistent in the environment. cdc.gov Benzene, for example, is subject to volatilization from surface water and is readily degraded by indigenous microbial populations in soil and water. cdc.govnih.gov Chlorobenzene also degrades rapidly in most environmental compartments. cdc.gov The presence of the chloroethyl group may affect its susceptibility to degradation, but it is likely to be transformed through the aerobic and anaerobic pathways described above.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all routes of exposure, including water, food, and sediment. nih.gov A key measure for this is the Bioconcentration Factor (BCF), which quantifies the accumulation of a chemical in an aquatic organism from the surrounding water at steady state. nih.govsfu.ca A high BCF value indicates a greater potential for the chemical to accumulate in living tissues.

Another important parameter is the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which describes the tendency of a chemical to adsorb to the organic fraction of soil or sediment. ecetoc.orgladwp.com A high Koc value indicates that the compound is likely to be sorbed to soil particles and be less mobile in the environment.

Direct experimental values for the BCF and Koc of this compound are not readily found. However, values for the parent compound, benzene, and the related compound, chlorobenzene, provide an indication of its likely behavior. Benzene has a low octanol-water partition coefficient (log Kow of ~2.14) and generally exhibits a low potential for bioaccumulation in fish. nih.govcanada.canih.gov

The table below presents relevant data for assessing the bioaccumulation potential of this compound, using data from related compounds for context.

Interactive Data Table: Environmental Partitioning Coefficients Use the dropdown to select a compound and view its properties.

Benzene
Parameter Value Reference
Log Kow (Octanol-Water Partition Coefficient) 2.14 nih.gov
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) 1.85 nih.gov
Bioconcentration Factor (BCF) <10 (fish); 30 (algae); up to 225 (daphnia) canada.canih.goveeer.org
Water Solubility 1780 mg/L at 25 °C nih.gov
Henry's Law Constant 550 Pa m³/mol at 25 °C nih.gov
Chlorobenzene
Parameter Value Reference
Log Kow (Octanol-Water Partition Coefficient) 2.84 cdc.gov
Water Solubility 500 mg/L cdc.gov

Based on the data for benzene, the low to moderate BCF values suggest that significant biomagnification in aquatic food chains is not expected. cdc.govnih.gov The relatively low log Koc value for benzene indicates it is quite mobile in soil and has a lower tendency to adsorb to organic matter. cdc.govnih.gov Given the structural similarity, this compound is also anticipated to have a low to moderate potential for bioaccumulation and moderate mobility in soil.

Analytical Methodologies for 2 Chloroethyl Benzene

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of (2-Chloroethyl)benzene (B74947), enabling its separation from related substances and contaminants. Gas chromatography, in particular, is well-suited for this volatile compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including alkyl halides like this compound. mdpi.com In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly specific identification.

The National Institute of Standards and Technology (NIST) Chemistry WebBook and the PubChem database both contain mass spectrometry data for this compound, which can be used as a reference for identification. nist.govnih.gov The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several fragment ions. For this compound, the molecular ion peak would appear at a mass-to-charge ratio (m/z) of 140, corresponding to its molecular weight. nist.govnih.gov

A study focused on the simultaneous determination of benzene (B151609) series and chlorobenzenes in water samples utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS, a technique that enhances sensitivity and is applicable to chlorinated aromatic compounds. fxcsxb.com

Table 1: GC-MS Data for this compound

Parameter Value
Molecular Formula C₈H₉Cl
Molecular Weight 140.61 g/mol
CAS Number 622-24-2
Ionization Mode Electron Ionization (EI)

| Top 5 Mass Peaks (m/z) | 91, 140, 51, 92, 77 nih.gov |

This interactive table summarizes key mass spectrometry data for this compound.

While GC is the preferred method for the volatile this compound, high-performance liquid chromatography (HPLC) is a powerful technique for analyzing related, less volatile, or thermally sensitive compounds. researchgate.net A relevant example is the analysis of phenylethyl alcohol, a structurally similar compound without the chloro group, which is frequently assayed using RP-HPLC. academicjournals.orgacademicjournals.orgresearchgate.net This method separates compounds based on their polarity.

In a typical RP-HPLC setup for phenylethyl alcohol, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. academicjournals.orgresearchgate.net A simple and accurate RP-HPLC method was developed for the determination of phenylethyl alcohol in pharmaceutical preparations. academicjournals.orgacademicjournals.org The method was validated for linearity, specificity, accuracy, and precision, demonstrating its reliability. academicjournals.orgresearchgate.net

Table 2: Example RP-HPLC Method Parameters for Phenylethyl Alcohol Analysis

Parameter Condition
Column Waters C18 Symmetry (150 × 4.6 mm, 5 µm) academicjournals.orgresearchgate.net
Mobile Phase 50:50 (v/v) mixture of water and acetonitrile (B52724) academicjournals.orgresearchgate.net
Flow Rate 1.0 mL/min academicjournals.orgresearchgate.net
Detection Wavelength 220 nm academicjournals.orgresearchgate.net

| Retention Time | ~2.8 min academicjournals.orgresearchgate.net |

This interactive table presents typical conditions for the RP-HPLC analysis of the related compound, phenylethyl alcohol.

The analysis of phenols by gas chromatography is a well-established practice and provides insights that can be relevant to the analysis of substituted benzenes. nemi.govepa.gov EPA Method 8041A, for instance, details the determination of various phenolic compounds using open-tubular, capillary-column gas chromatography. nemi.govepa.gov The method allows for the analysis of underivatized phenols directly by GC with a flame ionization detector (FID) or, alternatively, they can be derivatized to enhance volatility or detection sensitivity. nemi.govepa.gov

Gas chromatography offers excellent separation capabilities, resolving individual compounds from complex mixtures based on their volatility and polarity. matec-conferences.org The choice of GC column and the optimization of chromatographic conditions are critical for achieving efficient separation. matec-conferences.org For instance, studies have shown that using shorter GC columns with smaller internal diameters can significantly reduce analysis time without compromising resolution. thermofisher.com Another approach involves a simultaneous derivatization and microextraction method to preconcentrate and analyze phenolic compounds from various matrices. nih.gov

Table 3: General Conditions for Gas Chromatography of Phenols

Parameter Description
Technique Open-tubular, capillary column gas chromatography nemi.govepa.gov
Injection Split/Splitless or Grob-type injection epa.gov
Columns Fused-silica, wide-bore open-tubular columns of different polarities are often used epa.gov
Detector Flame Ionization Detector (FID) for underivatized phenols; Electron Capture Detector (ECD) for derivatized phenols epa.gov

| Derivatization | Optional, using agents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) epa.gov |

This interactive table outlines common parameters used in the gas chromatographic analysis of phenols.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound, complementing the data obtained from chromatographic analyses.

Fourier-Transform Infrared (FT-IR) spectroscopy is a key analytical technique for confirming the functional groups present in a molecule. The identity of commercial this compound is often confirmed using FT-IR. thermofisher.com The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. illinois.edu

The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound. nist.gov Key features in the spectrum would include:

C-H stretching vibrations for the aromatic ring (typically above 3000 cm⁻¹).

C-H stretching vibrations for the aliphatic ethyl group (typically in the 2850-2960 cm⁻¹ range).

C=C stretching vibrations within the aromatic ring (in the 1450-1600 cm⁻¹ region).

C-Cl stretching vibration , which is expected in the fingerprint region of the spectrum.

In a study on the thermal decomposition of this compound, matrix-isolation FT-IR spectroscopy was effectively used to identify the various pyrolysis products, demonstrating the technique's utility in tracking chemical transformations. illinois.edu

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as the benzene ring in this compound. The benzene ring gives rise to characteristic electronic transitions that can be observed in the UV spectrum. sciencepublishinggroup.com

The UV-Vis spectrum of benzene in a non-polar solvent typically shows a strong absorption band around 254 nm. sciencepublishinggroup.com The presence of the chloroethyl substituent on the benzene ring may cause a slight shift in the position and intensity of these absorption bands. The solvent used can also influence the spectrum; polar solvents may interact with the molecule and alter the energy of the electronic transitions. sciencepublishinggroup.com

In a study on the related compound 2-chloroethyl phenyl sulfide (B99878), strong UV absorption was observed below 300 nm. nih.gov While specific UV-Vis spectral data for this compound is not detailed in the provided context, the principles of UV-Vis spectroscopy for aromatic compounds are well-established and applicable. The technique provides a simple and rapid method for qualitative analysis and quantification. sciencepublishinggroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic and aliphatic protons. The protons on the benzene ring usually appear as a complex multiplet in the range of δ 7.20-7.25 ppm. chemicalbook.com The ethyl group protons give rise to two triplets. The methylene (B1212753) group adjacent to the chlorine atom (-CH₂Cl) is deshielded and resonates at approximately δ 3.66 ppm. chemicalbook.com The methylene group attached to the benzene ring (-CH₂-Ph) appears at around δ 3.03 ppm. chemicalbook.com The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation by identifying the different carbon environments in this compound. The carbon atoms of the benzene ring typically show multiple signals due to their distinct electronic environments. The carbon atom to which the ethyl group is attached (C1) and the para-carbon (C4) have different chemical shifts from the ortho- (C2, C6) and meta- (C3, C5) carbons. For instance, in similar aromatic compounds like chlorobenzene (B131634), the carbon attached to the halogen (C1) is significantly deshielded, appearing at a higher chemical shift (around 134.3 ppm), while other ring carbons resonate at lower values (e.g., 126.4 ppm, 128.6 ppm, 129.7 ppm). docbrown.info The aliphatic carbons of the ethyl group also give rise to distinct signals. The carbon atom bonded to the chlorine atom (-CH₂Cl) is expected to be more deshielded than the carbon atom bonded to the aromatic ring (-CH₂-Ph).

Table 1: ¹H NMR Spectral Data for this compound

Assignment Chemical Shift (ppm)
Aromatic Protons7.20 - 7.25
-CH₂Cl3.66
-CH₂-Ph3.03

Data sourced from ChemicalBook. chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Benzene Ring (Chlorobenzene)
Assignment Chemical Shift (ppm)
C1 (Carbon attached to Cl)134.3
C2, C6128.6
C3, C5129.7
C4126.4

This data for chlorobenzene provides an illustrative example of the expected chemical shift regions for the aromatic carbons in this compound. docbrown.info

Analytical Quality by Design (QbD) Approaches in Method Development

Analytical Quality by Design (AQbD) is a systematic approach to method development that emphasizes a thorough understanding of the method and its performance. nih.govbiomedres.us This proactive strategy aims to build quality into the analytical method from the outset, rather than relying on testing to ensure quality. researchgate.net For the analysis of this compound, implementing AQbD principles can lead to more robust and reliable analytical methods.

The AQbD process begins with defining an Analytical Target Profile (ATP), which outlines the goals and requirements of the analytical method. researchgate.net This is followed by identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs). ijpda.org For a chromatographic method analyzing this compound, CMAs could include resolution, peak tailing, and sensitivity, while CMPs might involve mobile phase composition, column temperature, and flow rate.

Risk assessment tools are employed to evaluate the potential impact of CMPs on CMAs. ijpda.org Based on this assessment, Design of Experiments (DoE) is utilized to systematically study the relationships between the identified critical parameters and the method's performance. biomedres.us This allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space where the method is known to perform reliably. nih.govijpda.org Operating within the MODR ensures consistent method performance and reduces the likelihood of out-of-specification (OOS) results. ijpda.org The implementation of AQbD can be facilitated by software tools that assist in experimental design, data analysis, and method optimization. waters.com

The principles of AQbD are increasingly being adopted in the pharmaceutical industry to ensure the quality of analytical results throughout a method's lifecycle. waters.com This approach provides greater flexibility and a higher degree of confidence in the analytical data generated for compounds like this compound.

Detection Limits and Sensitivity Considerations for Trace Impurities

The determination of this compound at trace levels, particularly as an impurity in other substances, requires analytical methods with high sensitivity and low detection limits. The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the capabilities of an analytical method for trace analysis.

For instance, in the analysis of related trace impurities like benzene and 1,2-dichloroethane (B1671644) in pharmaceutical substances using Gas Chromatography-Headspace (GC-HS), detection limits can be in the parts-per-million (ppm) range. researchgate.net A study reported an LOD and LOQ for benzene of 0.2 ppm and 0.6 ppm, respectively, and for 1,2-dichloroethane, an LOD and LOQ of 0.6 ppm and 1.5 ppm, respectively. researchgate.net These values are typically established through statistical analysis of the signal-to-noise ratio or by analyzing a series of low-concentration standards.

The choice of analytical technique significantly influences the achievable detection limits. For volatile compounds like this compound, GC coupled with a sensitive detector, such as a mass spectrometer (MS), is often the method of choice. The high selectivity and sensitivity of GC-MS allow for the detection and quantification of trace impurities even in complex matrices. The validation of such methods, following guidelines like those from the International Conference on Harmonisation (ICH), ensures their suitability for their intended purpose, including the control of impurities in pharmaceutical products. researchgate.net

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of (2-Chloroethyl)benzene (B74947) often involves methods such as the chlorination of ethylbenzene (B125841) or the reaction of benzene (B151609) with ethylene (B1197577) dichloride using a Lewis acid catalyst. However, emerging research is focusing on developing more environmentally benign and efficient synthetic pathways.

Advanced Catalysis for Selective Functionalization

The functionalization of the benzene ring and the ethyl side chain of this compound is a key area of research for creating more complex and valuable molecules. Advanced catalytic methods are being explored to achieve high chemo- and regioselectivity.

Recent developments in catalysis, such as palladium(II)-catalyzed oxidative functionalization of C-H bonds, offer a practical method for selectively transforming arenes into esters, ethers, and aryl-halides under mild conditions. illinois.edu Another innovative approach involves gold-catalyzed C-H alkylation of unactivated arenes, which demonstrates that high site-selectivity can be achieved even without a directing group. nih.gov These catalytic systems are crucial for modifying this compound and its derivatives, opening up new avenues for the synthesis of fine chemicals and pharmaceuticals.

Deeper Elucidation of Biological and Toxicological Mechanisms

Understanding the biological and toxicological effects of this compound is critical due to its use and potential environmental presence. The compound is known to be an irritant to the skin, eyes, and respiratory tract. chemicalbook.com Its toxicological properties are not yet fully investigated, necessitating further research. chemicalbook.com

The reactivity of the chloroethyl group is central to its biological activity. This group can participate in nucleophilic substitution reactions, potentially alkylating biological macromolecules like DNA and proteins, which is a mechanism of action for some anticancer agents. For example, chloroethyl-containing nitrosoureas like CCNU are known to form DNA cross-links, disrupting cancer cell replication. While this compound itself is not a therapeutic agent, studying its reactivity provides insights into the mechanisms of related compounds. Research has shown that some derivatives of this compound exhibit cytotoxic effects against cancer cell lines.

Environmental Remediation Strategies for Halogenated Aromatic Compounds

As a halogenated aromatic compound, this compound is part of a class of chemicals that can be environmental pollutants. Research into the remediation of sites contaminated with such compounds is an active field.

One area of study is the thermal decomposition of chlorinated hydrocarbons. For example, the pyrolysis of polyvinyl chloride can produce this compound. illinois.edu Understanding its decomposition pathways at high temperatures is crucial for developing effective chemical recycling and disposal methods. Studies on the pyrolysis of this compound have identified products such as styrene (B11656), phenylacetylene, and various smaller hydrocarbons, providing valuable data for designing remediation strategies. illinois.edu Furthermore, the development of sorbent materials, such as chloro-functionalized metal-organic frameworks (MOFs), for the selective adsorption of aromatic compounds like benzene offers a promising approach for environmental cleanup. nih.gov

Integration of Experimental and Computational Methodologies

The combination of experimental work and computational modeling is proving to be a powerful tool for understanding the properties and reactivity of this compound. illinois.edunih.gov

Density Functional Theory (DFT) calculations, for instance, can be used to model molecular structures, predict reaction pathways, and estimate activation energies for reactions like nucleophilic substitution. nih.gov This computational insight complements experimental findings from techniques like matrix-isolation FTIR spectroscopy used to identify pyrolysis products. illinois.edu Such integrated approaches provide a more detailed and comprehensive understanding of the chemical behavior of this compound, from its fundamental reactivity to its environmental fate.

Exploration of New Applications in Specialized Materials and Medicinal Chemistry

This compound is a valuable building block in organic synthesis, and its applications continue to expand. innospk.com

In medicinal chemistry, it serves as a precursor for various pharmaceuticals. innospk.comnih.gov For example, it is an intermediate in the synthesis of Fingolimod hydrochloride, a drug used to treat multiple sclerosis. innospk.com It is also used in the synthesis of other compounds with potential therapeutic applications, including anticancer and antiobesity drugs. nih.gov The chlorine atom can significantly influence the pharmacological properties of a molecule, and many FDA-approved drugs contain chlorine. nih.govresearchgate.net

In materials science, this compound and its derivatives are used in the production of plasticizers and specialty polymers. The ability to functionalize the aromatic ring and the ethyl group allows for the tailoring of material properties for specific applications.

Q & A

Q. What are the established synthetic routes for (2-Chloroethyl)benzene, and what reaction conditions are critical for yield optimization?

this compound can be synthesized via Friedel-Crafts alkylation of benzene with 1,2-dichloroethane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include the chlorination of phenethyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include temperature control (20–40°C for Friedel-Crafts) and stoichiometric ratios to minimize polyalkylation byproducts .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) be employed to characterize this compound and verify purity?

  • NMR : The aromatic protons (C₆H₅) appear as a multiplet at δ 7.2–7.4 ppm, while the CH₂Cl group shows signals at δ 3.6–3.8 ppm (¹H NMR) and δ 40–45 ppm (¹³C NMR).
  • IR : Stretching vibrations for C-Cl bonds are observed at 550–650 cm⁻¹.
  • GC-MS : A molecular ion peak at m/z 140.6 (C₈H₉Cl) confirms the compound. Purity assessment requires comparison with retention times and fragmentation patterns from reference databases .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is preferred due to its volatility. For trace analysis, solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) can pre-concentrate samples. Calibration curves using deuterated analogs (e.g., (2-Chloroethyl-d₄)benzene) improve accuracy .

Q. What are the key physical properties (solubility, boiling point, stability) of this compound relevant to experimental design?

  • Boiling Point : ~215°C (lit. value).
  • Solubility : Miscible with organic solvents (e.g., ethanol, ether); insoluble in water.
  • Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at 4°C .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents. Waste must be neutralized with sodium bicarbonate and disposed via certified hazardous waste services. Acute toxicity data (LD₅₀) should guide emergency response plans .

Advanced Research Questions

Q. How can discrepancies in carcinogenicity data for this compound derivatives be resolved across studies?

Discrepancies often arise from variations in exposure models (in vivo vs. in vitro) or metabolite profiling. A tiered approach is recommended:

Validate assay conditions (e.g., liver microsomal S9 fractions for metabolic activation).

Cross-reference data with structurally similar compounds (e.g., ethylbenzene) using QSAR models.

Conduct dose-response studies to identify threshold effects .

Q. What methodologies address uncertainties in environmental fate modeling for this compound?

Uncertainty sources include sampling bias and degradation kinetics. Strategies:

  • Monte Carlo Simulations : Incorporate variability in partition coefficients (log Kₒw) and half-life (t₁/₂).
  • Sensitivity Analysis : Rank parameters (e.g., soil sorption, hydrolysis rates) impacting groundwater contamination .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?

  • Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolites via radiometric detection.
  • LC-HRMS : Identify phase I (oxidation) and phase II (glutathione conjugation) metabolites.
  • Knockout Models : Utilize CYP2E1-deficient mice to assess enzyme-specific metabolism .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. Software like Gaussian or ORCA provides insights into steric and electronic effects influencing SN1/SN2 mechanisms .

Q. How should conflicting data on the compound’s genotoxicity be interpreted?

Reconcile findings by:

  • Meta-Analysis : Pool data from Ames tests, comet assays, and micronucleus studies.
  • Threshold Modeling : Determine if genotoxicity is concentration-dependent or stochastic.
  • Epigenetic Profiling : Assess DNA methylation changes to identify sub-genotoxic effects .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.